Xylenediamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Xylenediamine is a biochemical.

科学研究应用

Industrial Applications

Coatings and Adhesives

Meta-xylenediamine is primarily used as an epoxy-curing agent in the coatings industry. It enhances the performance of coatings by providing low-temperature curability and high chemical resistance. This is particularly important in sectors such as automotive manufacturing, where protective coatings are essential for vehicle longevity and aesthetics.

- Automotive Sector : MXDA is utilized in coatings for automotive bodies and components. With the rise of electric vehicles, the demand for advanced coatings that can withstand harsh environments has increased significantly. The global production of electric vehicles was approximately 2 million in 2021, projected to exceed 10 million by 2025, driving demand for MXDA in this sector .

- Polyamide Production : MXDA acts as a crosslinker when combined with polyamides, creating high-performance coatings and adhesives. The reaction involves polycondensation, forming amide bonds that enhance chemical resistance and flexibility, making these materials suitable for marine coatings and industrial adhesives .

Table 1: Industrial Applications of Meta-Xylenediamine

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Automotive Coatings | Protective coatings for vehicle bodies | Chemical resistance, durability |

| Adhesives | Bonding agents in manufacturing | Strong adhesion properties |

| Polyamide Resins | Crosslinking agent | Enhanced flexibility and chemical resistance |

| Marine Coatings | Protective layers for ships | Resistance to corrosion and harsh conditions |

Environmental Applications

Carbon Dioxide Capture

Recent studies have highlighted the potential of meta-xylenediamine in carbon capture technologies. Research indicates that MXDA can selectively capture carbon dioxide from the air by forming stable adducts without the need for moisture, which is a common issue in traditional carbon capture methods . This property could lead to more efficient carbon capture systems that are less energy-intensive.

Case Study: CO2 Capture Efficiency

In laboratory settings, MXDA demonstrated effective CO2 absorption capabilities when exposed to atmospheric conditions. The captured CO2 can then be released through heating, allowing for its reuse in chemical reactions such as Grignard reactions . This method shows promise for advancing carbon capture and storage (CCS) technologies.

Health and Safety Considerations

While meta-xylenediamine has significant industrial benefits, it also poses health risks. Studies have shown that MXDA can act as a skin sensitizer, leading to allergic reactions upon exposure . In animal models, it caused irritation to the eyes and skin, highlighting the need for careful handling procedures in industrial settings.

Table 2: Health Risks Associated with Meta-Xylenediamine

| Risk Type | Description | Findings |

|---|---|---|

| Skin Sensitization | Allergic reactions upon contact | Positive reactions observed in patch tests |

| Eye Irritation | Severe conjunctivitis in animal studies | Recovery noted within several days |

| Acute Toxicity | Respiratory distress observed | Mortality rates noted at high exposure levels |

Research and Development Trends

The ongoing research into meta-xylenediamine focuses on enhancing its applications while mitigating health risks. Innovations in polymer chemistry are exploring new formulations that incorporate MXDA to improve performance characteristics in various products.

Future Directions

- Sustainable Practices : As industries move towards greener practices, the development of water-based coatings utilizing MXDA is gaining traction due to their lower environmental impact .

- Advanced Carbon Capture Technologies : Continued research into MXDA's role in carbon capture could lead to breakthroughs that enhance efficiency while reducing costs associated with current methods .

属性

CAS 编号 |

26603-36-1 |

|---|---|

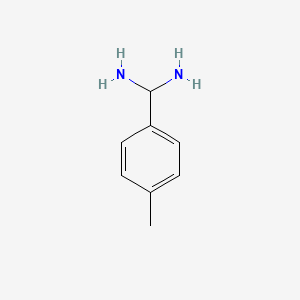

分子式 |

C8H12N2 |

分子量 |

136.19 g/mol |

IUPAC 名称 |

(4-methylphenyl)methanediamine |

InChI |

InChI=1S/C8H12N2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,9-10H2,1H3 |

InChI 键 |

XBTRYWRVOBZSGM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(N)N |

规范 SMILES |

CC1=CC=C(C=C1)C(N)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Xylenediamine; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。